7,8-Difluoro-2-methylquinolin-3-ol
Overview
Description
7,8-Difluoro-2-methylquinolin-3-ol is a fluorinated quinoline derivative with the molecular formula C11H7F2NO3. This compound is characterized by the presence of two fluorine atoms at the 7th and 8th positions, a hydroxyl group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring. Fluorinated quinolines are known for their enhanced biological activity and unique chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-2-methylquinolin-3-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms, which can be achieved through the reaction of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing specific catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-2-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can target the quinoline ring or the functional groups attached to it.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,4-dione derivatives, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
7,8-Difluoro-2-methylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7-difluoro-8-oxyquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
7,8-Difluoro-2-methylquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 7th and 8th positions enhances its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7,8-difluoro-2-methylquinolin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-8(14)4-6-2-3-7(11)9(12)10(6)13-5/h2-4,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPFGOYNUTVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=C(C2=N1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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